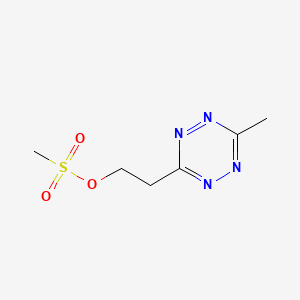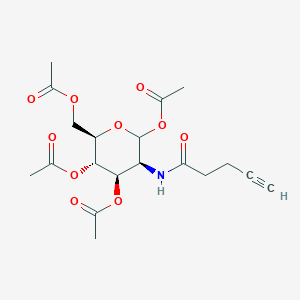
2-(Trifluoromethylthio)-4'-chloroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethylthio)-4'-chloroacetophenone (TFMTC) is a synthetic organic compound that has been developed for use in various scientific research applications. It has a wide range of applications in both biochemical and physiological studies, and has been used in many laboratory experiments. TFMTC has also been studied for its potential therapeutic applications.
Scientific Research Applications
2-(Trifluoromethylthio)-4'-chloroacetophenone has a wide range of applications in scientific research. It has been used as a substrate for enzyme kinetics studies, as a substrate for enzymatic reactions, and for the study of biochemical pathways. It has also been used in the study of cell signaling pathways, such as the MAPK pathway, and has been used as an inhibitor of protein kinases.
Mechanism of Action
2-(Trifluoromethylthio)-4'-chloroacetophenone works by binding to and inhibiting the activity of certain enzymes, such as protein kinases. It has been shown to inhibit the activity of several protein kinases, including p38 MAPK, JNK, and PI3K. In addition, it has been shown to inhibit the activity of several enzymes involved in the MAPK pathway, such as MEK and ERK.
Biochemical and Physiological Effects
2-(Trifluoromethylthio)-4'-chloroacetophenone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the MAPK pathway, which can lead to the inhibition of cell proliferation and differentiation. It has also been shown to inhibit the activity of several protein kinases, which can lead to the inhibition of cell signaling pathways. In addition, it has been shown to have an anti-inflammatory effect, and to inhibit the release of inflammatory mediators, such as cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Trifluoromethylthio)-4'-chloroacetophenone in laboratory experiments is that it is relatively easy to synthesize, and can be produced in high yields. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 2-(Trifluoromethylthio)-4'-chloroacetophenone in laboratory experiments. It is not soluble in water, and therefore must be dissolved in organic solvents, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Additionally, it is not very soluble in aqueous solutions, and therefore must be used in aqueous solutions at low concentrations.
Future Directions
There are many potential future directions for research into 2-(Trifluoromethylthio)-4'-chloroacetophenone. One potential area of research is to investigate the potential therapeutic applications of 2-(Trifluoromethylthio)-4'-chloroacetophenone. Additionally, further research into the mechanism of action of 2-(Trifluoromethylthio)-4'-chloroacetophenone could lead to the development of more effective inhibitors of protein kinases and the MAPK pathway. Furthermore, further research into the biochemical and physiological effects of 2-(Trifluoromethylthio)-4'-chloroacetophenone could lead to the development of novel therapeutic agents. Additionally, further research into the synthesis of 2-(Trifluoromethylthio)-4'-chloroacetophenone could lead to the development of more efficient and cost-effective methods of synthesis. Finally, further research into the use of 2-(Trifluoromethylthio)-4'-chloroacetophenone in laboratory experiments could lead to the development of more efficient and cost-effective methods of using 2-(Trifluoromethylthio)-4'-chloroacetophenone in laboratory experiments.
Synthesis Methods
2-(Trifluoromethylthio)-4'-chloroacetophenone can be synthesized through a two-step process. The first step involves the reaction of trifluoromethanesulfonyl chloride with 4-chloroacetophenone in the presence of pyridine to form an intermediate compound. The second step is the addition of a Grignard reagent to the intermediate compound, which yields the desired product. The entire process can be completed in a few hours and yields a high yield of the final product.
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(trifluoromethylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3OS/c10-7-3-1-6(2-4-7)8(14)5-15-9(11,12)13/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELHOJFNXCIDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethylthio)-4'-chloroacetophenone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318899.png)


![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318914.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318920.png)

![(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole](/img/structure/B6318939.png)
![Calix[7]hydroquinone](/img/structure/B6318946.png)
![2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95%](/img/structure/B6318957.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee)](/img/structure/B6318959.png)

![2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E](/img/structure/B6318964.png)